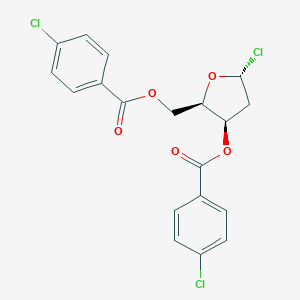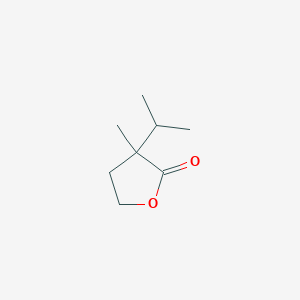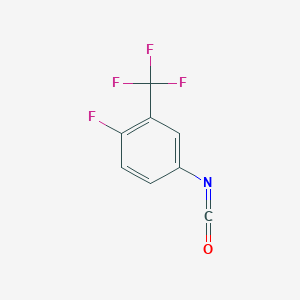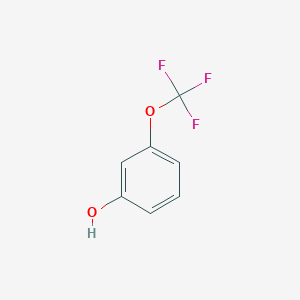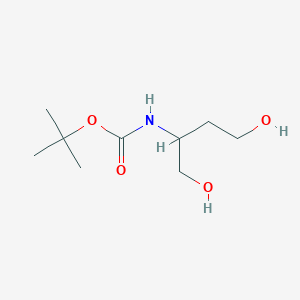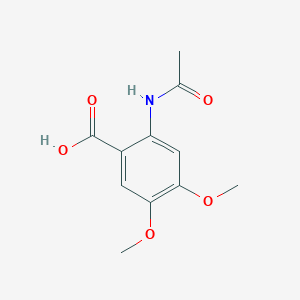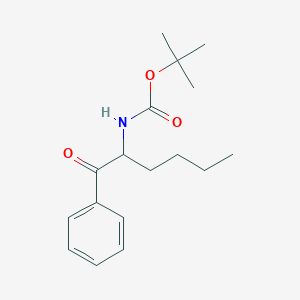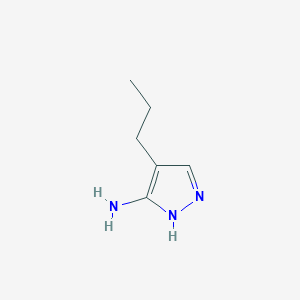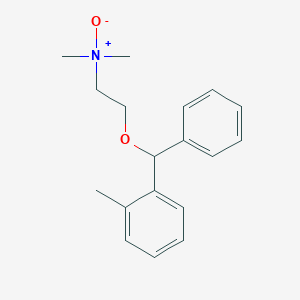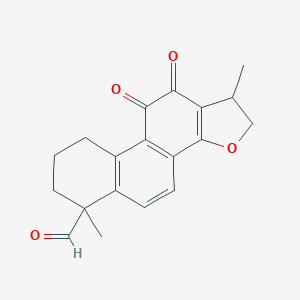
Tanshinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tanshinaldehyde is a natural compound extracted from the roots of Salvia miltiorrhiza, a traditional Chinese herb used for the treatment of cardiovascular and cerebrovascular diseases. Tanshinaldehyde has attracted significant attention due to its pharmacological properties, including anti-inflammatory, anti-tumor, and neuroprotective effects.
Mecanismo De Acción
The mechanism of action of tanshinaldehyde is complex and varies depending on the target. Tanshinaldehyde exerts its anti-inflammatory effects by inhibiting the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. Tanshinaldehyde induces apoptosis in cancer cells by activating the caspase cascade and downregulating anti-apoptotic proteins. Tanshinaldehyde also protects neurons by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and reducing the production of reactive oxygen species (ROS).
Efectos Bioquímicos Y Fisiológicos
Tanshinaldehyde has various biochemical and physiological effects. Tanshinaldehyde reduces the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), and inhibits the expression of COX-2 and iNOS. Tanshinaldehyde also induces apoptosis in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins. Moreover, tanshinaldehyde reduces oxidative stress and inflammation in the brain, which protects neurons from damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tanshinaldehyde has several advantages for lab experiments. It is a natural compound that can be easily extracted or synthesized. Tanshinaldehyde has been extensively studied for its pharmacological properties, which makes it a well-characterized compound. However, tanshinaldehyde has some limitations for lab experiments. It has low solubility in water, which makes it difficult to dissolve in cell culture media. Moreover, tanshinaldehyde has poor stability in solution, which requires special storage conditions.
Direcciones Futuras
For the study of tanshinaldehyde include investigating its therapeutic potential and exploring its mechanisms of action in more detail.
Aplicaciones Científicas De Investigación
Tanshinaldehyde has been extensively studied for its pharmacological properties. Studies have shown that tanshinaldehyde has anti-inflammatory effects by inhibiting the production of inflammatory cytokines and reducing the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Tanshinaldehyde also has anti-tumor effects by inducing apoptosis and inhibiting the proliferation of cancer cells. Moreover, tanshinaldehyde has neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
Número CAS |
142694-58-4 |
|---|---|
Nombre del producto |
Tanshinaldehyde |
Fórmula molecular |
C19H18O4 |
Peso molecular |
310.3 g/mol |
Nombre IUPAC |
1,6-dimethyl-10,11-dioxo-2,7,8,9-tetrahydro-1H-naphtho[1,2-g][1]benzofuran-6-carbaldehyde |
InChI |
InChI=1S/C19H18O4/c1-10-8-23-18-12-5-6-13-11(4-3-7-19(13,2)9-20)15(12)17(22)16(21)14(10)18/h5-6,9-10H,3-4,7-8H2,1-2H3 |
Clave InChI |
JRMAMBGELPWLSV-UHFFFAOYSA-N |
SMILES |
CC1COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)C=O |
SMILES canónico |
CC1COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)C=O |
Sinónimos |
tanshinaldehyde |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



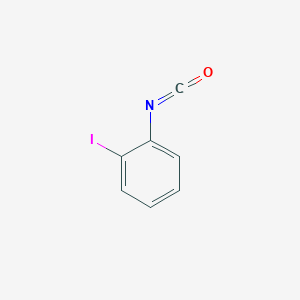
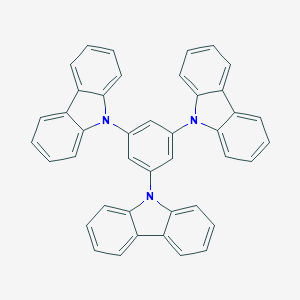
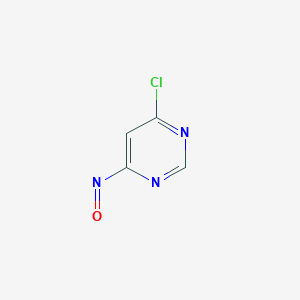
![[(2R)-2-hexadecanoyloxy-3-[hydroxy-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyphosphoryl]oxypropyl] hexadecanoate](/img/structure/B139498.png)
